4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine

Vue d'ensemble

Description

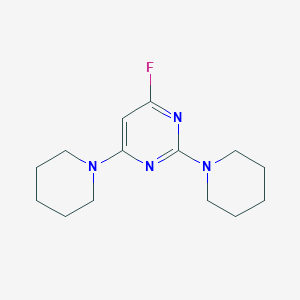

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorine atom at the 4-position and two piperidin-1-yl groups at the 2- and 6-positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4-fluoropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The piperidinyl groups can be oxidized or reduced, leading to different derivatives.

Substitution Reactions: The compound can participate in substitution reactions at the piperidinyl groups or the pyrimidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyrimidines with different functional groups replacing the fluorine atom.

- Oxidized or reduced derivatives of the piperidinyl groups.

Applications De Recherche Scientifique

Pharmaceutical Development

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine is primarily investigated for its role as a lead compound in drug discovery targeting various diseases, particularly cancers and viral infections. Its structural characteristics suggest potential interactions with several biological targets, making it valuable in the development of novel therapeutics.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. Notably, studies have shown that certain derivatives can selectively inhibit protein kinase B (Akt), which is crucial in cancer cell survival pathways .

Antiviral Activity

The compound has also been explored for its antiviral properties. Pyrimidine derivatives are known to exhibit activity against a range of viruses, including those responsible for respiratory infections and other viral diseases. In vitro studies have demonstrated that some derivatives can inhibit viral replication effectively .

The biological activities of this compound and its derivatives can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in various cancer cell lines |

| Antiviral | Effective against several viral strains |

| Antibacterial | Exhibits activity against Gram-positive bacteria |

| Anti-inflammatory | Demonstrates potential in reducing inflammatory markers |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound derivatives against human tumor xenografts in nude mice. The results indicated significant tumor growth inhibition at well-tolerated doses, suggesting strong anticancer potential .

Case Study 2: Antiviral Mechanism

In another investigation, derivatives were assessed for their ability to inhibit viral replication in vitro. The study found that specific modifications to the piperidine moieties enhanced antiviral activity against respiratory viruses .

Mécanisme D'action

The mechanism of action of 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and piperidinyl groups can influence the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

4-Fluoropyrimidine: Lacks the piperidinyl groups, making it less complex and potentially less active in certain applications.

2,6-Di(piperidin-1-yl)pyrimidine: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.

4-Chloro-2,6-di(piperidin-1-yl)pyrimidine: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness: 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine is unique due to the presence of both the fluorine atom and the piperidinyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the piperidinyl groups can improve its solubility and bioavailability.

Activité Biologique

4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with a fluorine atom at the 4-position and two piperidinyl groups at the 2- and 6-positions. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of 4-fluoropyrimidine with piperidine in the presence of a base such as potassium carbonate, often conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Compounds with similar structures have shown promising antitumor effects. For example, derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.

- Antimalarial Activity : In studies involving Plasmodium falciparum, related pyrimidine compounds demonstrated significant reductions in parasitemia, with some achieving up to 96% reduction in mouse models when dosed appropriately .

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes. For instance, studies have indicated that structural analogs can inhibit tyrosinase activity, which is relevant in skin pigmentation disorders .

The mechanism of action for this compound largely depends on its target interactions:

- Binding Affinity : The fluorine atom enhances the compound's binding affinity to specific molecular targets such as enzymes or receptors. This is crucial for modulating their activity.

- Substituent Effects : The presence of piperidinyl groups increases solubility and bioavailability, which are important for therapeutic efficacy. The compound's ability to undergo nucleophilic substitution also allows it to form various derivatives that may exhibit altered biological activities.

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound and its derivatives:

Comparison with Related Compounds

The biological activity of this compound can be compared to other compounds within its class:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Fluoropyrimidine | Lacks piperidinyl groups | Generally less active due to reduced complexity |

| 2,6-Di(piperidin-1-yl)pyrimidine | Lacks fluorine atom | May have different reactivity profiles |

| 4-Chloro-2,6-di(piperidin-1-yl)pyrimidine | Chlorine instead of fluorine | Potentially different chemical properties affecting bioactivity |

Propriétés

IUPAC Name |

4-fluoro-2,6-di(piperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4/c15-12-11-13(18-7-3-1-4-8-18)17-14(16-12)19-9-5-2-6-10-19/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCNOXLEUJTKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361612 | |

| Record name | 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188987-72-6 | |

| Record name | 4-Fluoro-2,6-di(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.